N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that features multiple functional groups, including an amide, oxadiazole, and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide typically involves multi-step organic synthesis. The process may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the amide bond: This is usually done through condensation reactions between an amine and a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the amide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions could include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)propanamide
- **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)pentanamide
Uniqueness
The uniqueness of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide lies in its specific combination of functional groups and the spatial arrangement of these groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-oxo-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-19(23(31)26-21-15(2)6-5-7-16(21)3)29-14-18(8-9-20(29)30)24-27-22(28-32-24)17-10-12-25-13-11-17/h5-14,19H,4H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWZFWJUZZLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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